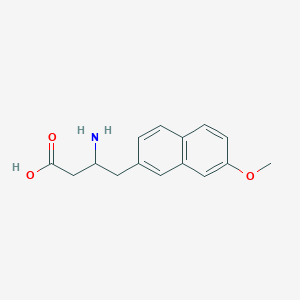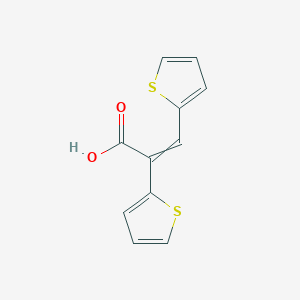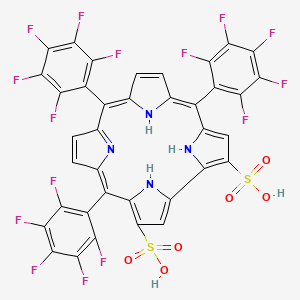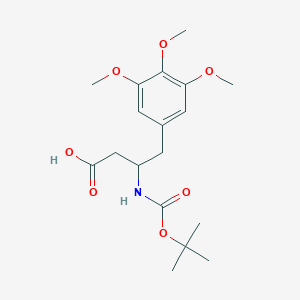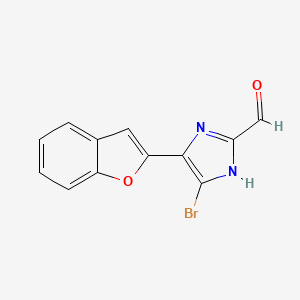
4-(2-Benzofuryl)-5-bromoimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD33022758” is a chemical substance with unique properties and applications. It is important in various fields of scientific research and industry due to its specific chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD33022758” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD33022758” is scaled up using large reactors and advanced technologies. The process involves the optimization of reaction parameters to achieve efficient production while minimizing waste and energy consumption. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022758” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022758” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and catalyst presence, play a crucial role in determining the reaction outcome.
Major Products: The major products formed from the reactions of “MFCD33022758” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
“MFCD33022758” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study biological processes. In medicine, it could be investigated for its potential therapeutic effects. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD33022758” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD33022758” include those with analogous chemical structures or functional groups. These compounds may share similar reactivity and applications but differ in specific properties or effects.
Uniqueness: “MFCD33022758” is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be suitable.
Properties
Molecular Formula |
C12H7BrN2O2 |
|---|---|
Molecular Weight |
291.10 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-5-bromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7BrN2O2/c13-12-11(14-10(6-16)15-12)9-5-7-3-1-2-4-8(7)17-9/h1-6H,(H,14,15) |
InChI Key |
APFMAYIGJJLHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


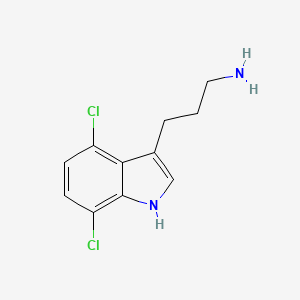
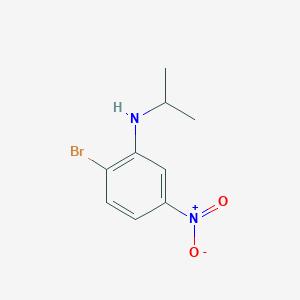
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
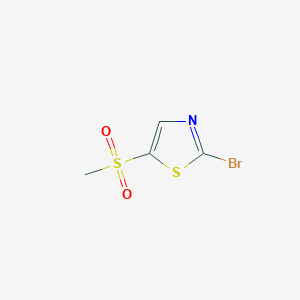

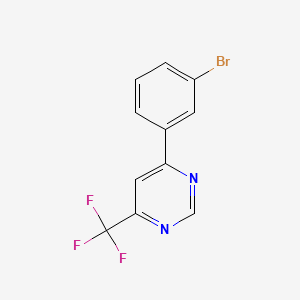
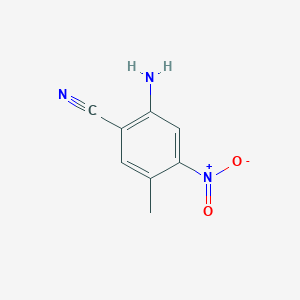
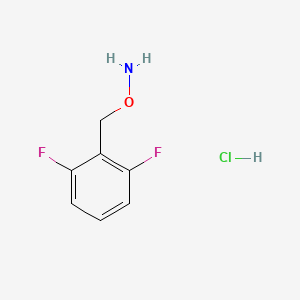
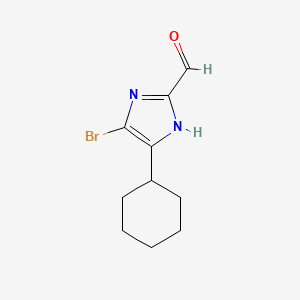
![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
